molecular formula C18H23NOS2 B2985782 2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide CAS No. 1209255-58-2

2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide

Cat. No.: B2985782
CAS No.: 1209255-58-2
M. Wt: 333.51
InChI Key: FVJJIOKNTWFWPF-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide is an organic compound known for its diverse applications in various fields of scientific research. This compound, composed of a phenyl ring substituted with an isopropylthio group and a thiophene ring, features notable chemical stability and reactivity, making it valuable for multiple research domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide typically begins with the formation of the phenyl and thiophene intermediates. Reacting 4-iodoacetophenone with thiophenol under mild basic conditions introduces the isopropylthio group. Subsequent steps involve the coupling of the resulting intermediate with a thiophene derivative through acylation or amide bond formation, often facilitated by reagents such as acetic anhydride or carbodiimides.

Industrial Production Methods

In an industrial setting, large-scale synthesis might involve continuous flow chemistry or automated synthesis pathways to optimize yield and minimize production time. Robust purification methods like crystallization and chromatography ensure high-purity output for extensive applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide participates in various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: : The sulfur moiety can be oxidized to sulfoxides or sulfones under oxidative conditions using agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : The compound undergoes reduction, particularly at the acetamide group, using reducing agents like lithium aluminum hydride.

Substitution: : Electrophilic aromatic substitution can occur at the phenyl ring, introducing new functional groups facilitated by reagents like alkyl halides.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, m-chloroperoxybenzoic acid

  • Reducing agents: Lithium aluminum hydride

  • Substitution reagents: Alkyl halides

Major Products

Reactions of this compound can yield products like sulfoxides, sulfones, reduced amides, and substituted phenyl derivatives, depending on the conditions and reagents employed.

Scientific Research Applications

2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide finds applications in numerous fields:

Chemistry: : Serves as a precursor in the synthesis of complex organic molecules.

Biology: : Explored for its potential interactions with biological macromolecules.

Medicine: : Investigated for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound’s mechanism of action largely depends on its application. For instance, in pharmacological contexts, it may interact with specific receptors or enzymes, modulating their activity. The isopropylthio and thiophene groups can enhance its binding affinity and specificity towards certain biological targets, influencing pathways involved in inflammation, cell proliferation, or other critical processes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-(4-(isopropylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide stands out due to its unique combination of sulfur-containing groups and thiophene rings.

Similar compounds

  • 2-(4-(Methylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide

  • 2-(4-(Ethylthio)phenyl)-N-(1-(thiophen-2-yl)propan-2-yl)acetamide

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Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-(1-thiophen-2-ylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NOS2/c1-13(2)22-16-8-6-15(7-9-16)12-18(20)19-14(3)11-17-5-4-10-21-17/h4-10,13-14H,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJJIOKNTWFWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC(C)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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